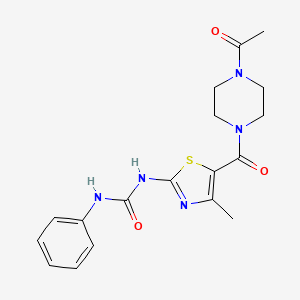
1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea” is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . These derivatives have been designed and synthesized as potential inhibitors of poly ADP-ribose polymerases (PARP-1), which are enzymes involved in DNA repair .
Synthesis Analysis
The synthesis of these derivatives involves the design and characterization of a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives . The synthesis process aims to improve the structure-activity relationships about the substituents in the hydrophobic pocket .Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide moiety . This structure is believed to contribute to their inhibitory activity against PARP-1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . Radical addition and cyclizations with 1,3-dicarbonyl compounds are also involved .Scientific Research Applications
Facile Synthesis Techniques
Research has explored facile synthesis techniques for compounds with complex structures, including thiazole and pyrazole derivatives, which are of interest due to their potential biological activities. For example, Al‐Azmi and Mahmoud (2020) detailed a novel synthesis pathway for 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, demonstrating an efficient method for creating compounds with potential antimicrobial properties Al‐Azmi & Mahmoud, 2020.
Antimicrobial Applications
Several studies have focused on the antimicrobial applications of novel synthetic compounds. For instance, Farag et al. (2008) synthesized new N-phenylpyrazole derivatives showing significant antimicrobial properties, highlighting the potential of such compounds in developing new therapeutic agents Farag et al., 2008.
Biological Activities
The exploration of biological activities extends to the synthesis of compounds for specific therapeutic applications. Kamble, Latthe, and Badami (2007) synthesized and evaluated the biological properties of thiazole derivatives, noting their potential antifungal activity Kamble, Latthe, & Badami, 2007.
Chemical Characterization and Properties
The chemical characterization and properties of novel compounds are essential for understanding their potential applications. LittleVanessa Renee, TingleyReid, and VaughanKeith (2014) focused on the synthesis and characterization of a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, providing a foundation for further research into their applications LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014.
Mechanism of Action
Properties
IUPAC Name |
1-[5-(4-acetylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-12-15(16(25)23-10-8-22(9-11-23)13(2)24)27-18(19-12)21-17(26)20-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTKLCKMNMFIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)
![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)
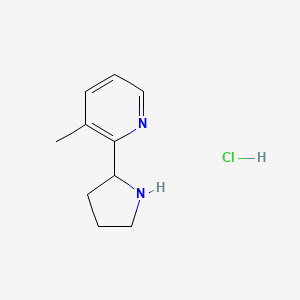
![2-Chloro-N-cyclopropyl-N-[4-(4-propylpiperazin-1-yl)pentyl]propanamide](/img/structure/B2664264.png)

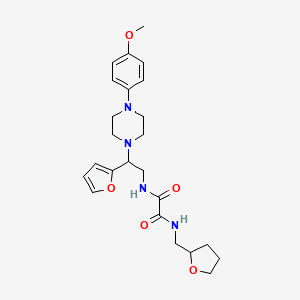
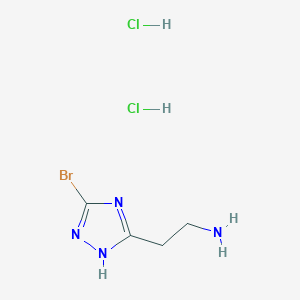
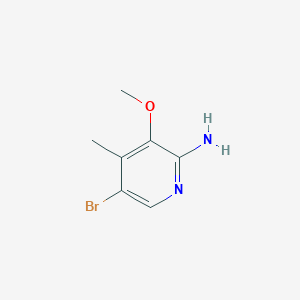
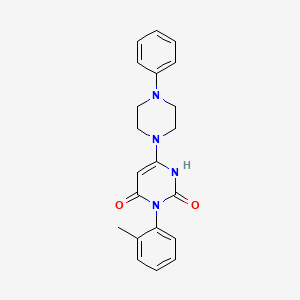
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
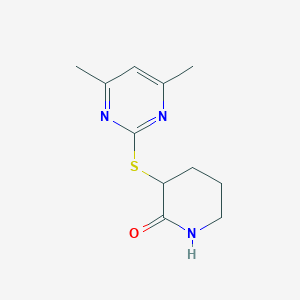
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)
![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
